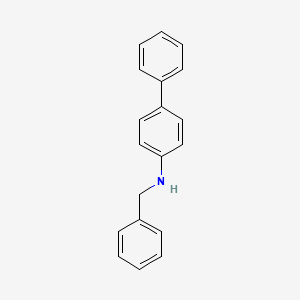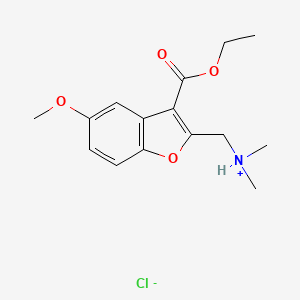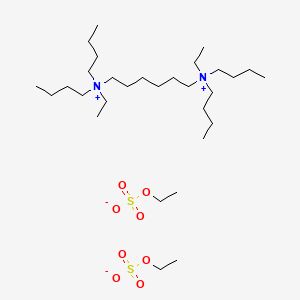
1,6-Hexanediaminium, N,N,N',N'-tetrabutyl-N,N'-diethyl-, bis(ethyl sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) is a quaternary ammonium compound. It is characterized by its unique structure, which includes a hexanediaminium core substituted with butyl and ethyl groups, and is paired with ethyl sulfate anions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) typically involves the quaternization of 1,6-hexanediamine with butyl and ethyl halides, followed by the addition of ethyl sulfate. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) involves its interaction with molecular targets through ionic and hydrophobic interactions. The quaternary ammonium groups facilitate binding to negatively charged sites, while the hydrophobic butyl and ethyl groups interact with lipid membranes and hydrophobic regions of proteins. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) can be compared with other quaternary ammonium compounds such as:
1,6-Hexanediamine, N,N,N’,N’-tetramethyl-: This compound has methyl groups instead of butyl and ethyl groups, leading to different physicochemical properties and applications.
N,N’-Diethyl-1,6-hexanediamine: This compound lacks the butyl groups and has different reactivity and applications.
N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium dihydroxide: This compound has hydroxide anions instead of ethyl sulfate, affecting its solubility and reactivity.
The uniqueness of 1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) lies in its specific combination of substituents and counterions, which confer distinct properties and applications.
Propriétés
Numéro CAS |
68052-49-3 |
|---|---|
Formule moléculaire |
C30H68N2O8S2 |
Poids moléculaire |
649.0 g/mol |
Nom IUPAC |
dibutyl-[6-[dibutyl(ethyl)azaniumyl]hexyl]-ethylazanium;ethyl sulfate |
InChI |
InChI=1S/C26H58N2.2C2H6O4S/c1-7-13-21-27(11-5,22-14-8-2)25-19-17-18-20-26-28(12-6,23-15-9-3)24-16-10-4;2*1-2-6-7(3,4)5/h7-26H2,1-6H3;2*2H2,1H3,(H,3,4,5)/q+2;;/p-2 |
Clé InChI |
VYSDRTJTSAAZPP-UHFFFAOYSA-L |
SMILES canonique |
CCCC[N+](CC)(CCCC)CCCCCC[N+](CC)(CCCC)CCCC.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


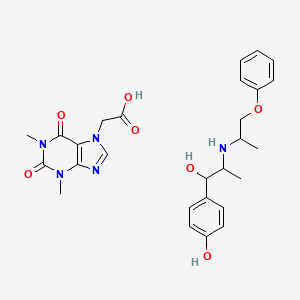
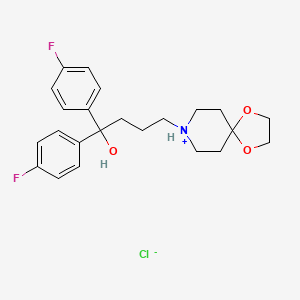
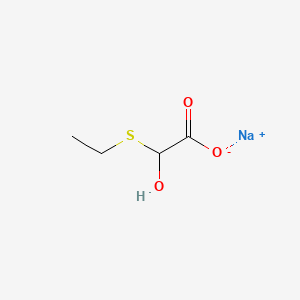
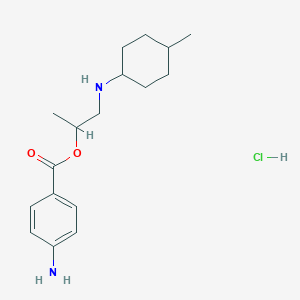
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
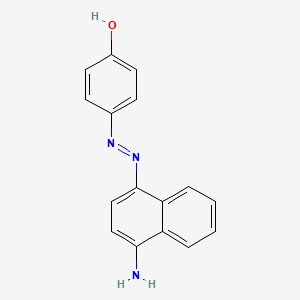
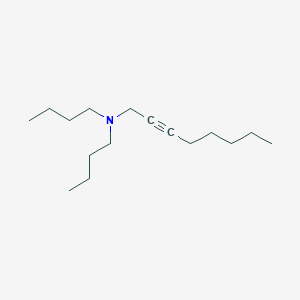
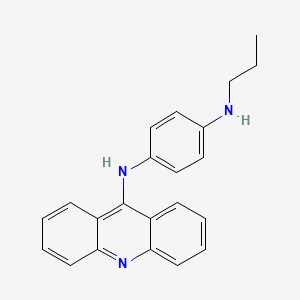

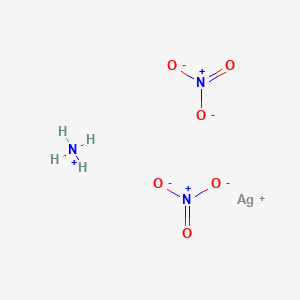
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
